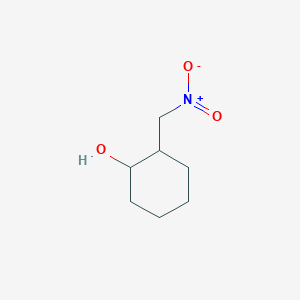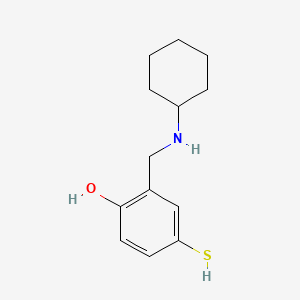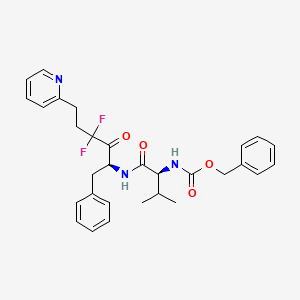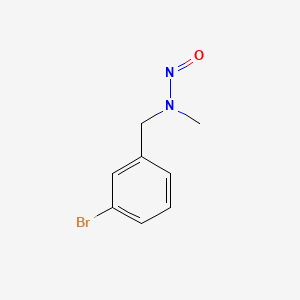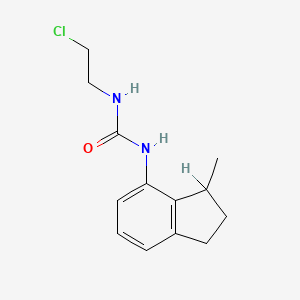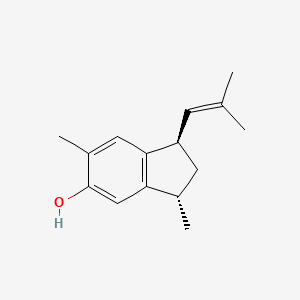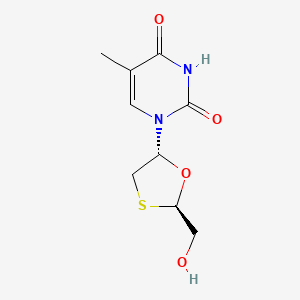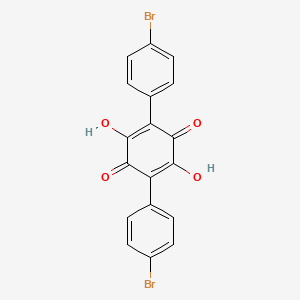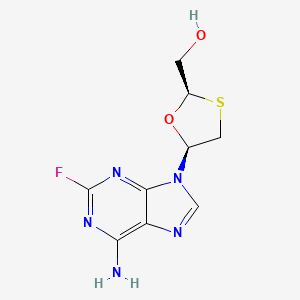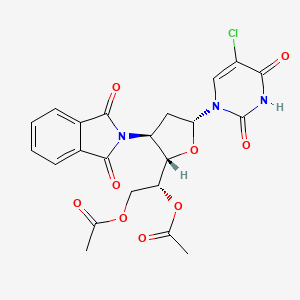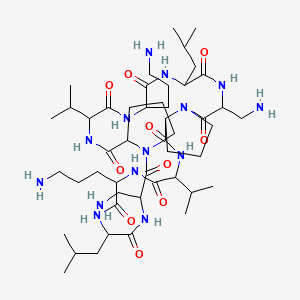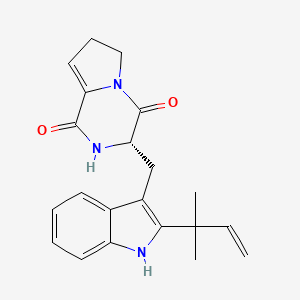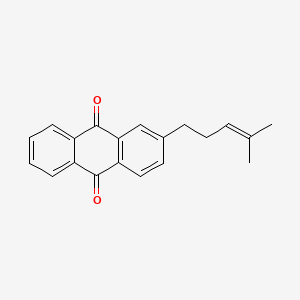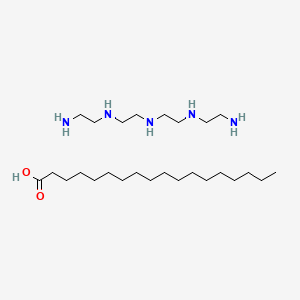
Einecs 261-230-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 261-230-7, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound that has been widely used in various applications, particularly in the field of explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, the dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating agents through reactors, with careful control of temperature and reaction time to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: TNT can be oxidized to produce various oxidation products.
Reduction: Reduction of TNT can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: TNT can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives of toluene, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: TNT is used as a standard explosive in chemical research to study explosive reactions and kinetics.
Biology: Research has been conducted on the environmental impact of TNT and its degradation products on biological systems.
Medicine: While not directly used in medicine, studies on TNT’s toxicology have provided insights into its effects on human health.
Industry: TNT is a key component in the manufacture of explosives for mining, construction, and military applications.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dinitrotoluene (DNT)
- 2,6-dinitrotoluene (DNT)
- 1,3,5-trinitrobenzene (TNB)
Uniqueness
Compared to other nitroaromatic compounds, 2,4,6-trinitrotoluene is unique due to its stability and ease of handling, making it a preferred choice for military and industrial explosives. Its explosive power and relatively low sensitivity to shock and friction also contribute to its widespread use.
Propiedades
Número CAS |
58379-33-2 |
|---|---|
Fórmula molecular |
C26H59N5O2 |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-17H2,1H3,(H,19,20);11-13H,1-10H2 |
Clave InChI |
CDCSRZWJRXOXLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


